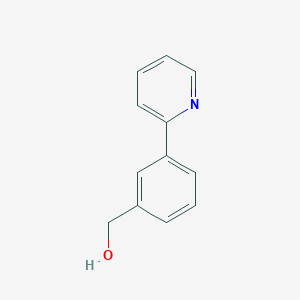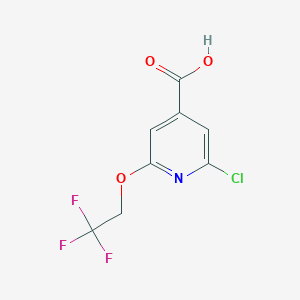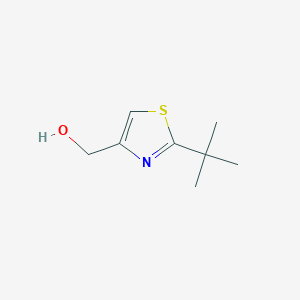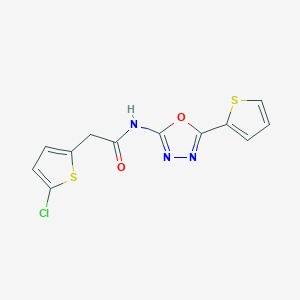![molecular formula C12H12O4 B2694639 (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 53229-58-6](/img/structure/B2694639.png)
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a cyclopropane precursor with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of cyclopropane derivatives with oxidized functional groups.
Reduction: Formation of cyclopropane derivatives with free amine groups.
Substitution: Formation of cyclopropane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
- (1S,2R)-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxamide
Uniqueness
(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its chiral nature and the presence of both a carboxylic acid and a benzyloxycarbonyl group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARIGOXRLDYSP-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2694557.png)
![3,8-dibenzyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694558.png)

![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2694563.png)
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)
![Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2694566.png)






![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)
